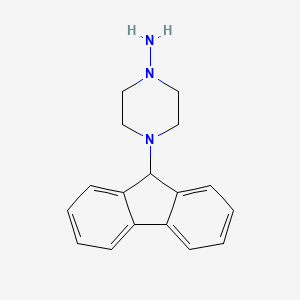

4-(9H-fluoren-9-yl)piperazin-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(9H-Fluoren-9-yl)piperazin-1-amine is a piperazine derivative featuring a fluorene moiety directly attached to the nitrogen at position 4 of the piperazine ring. This compound combines the planar, aromatic fluorene system with the flexible, nitrogen-rich piperazine scaffold, making it a versatile intermediate in medicinal chemistry and materials science. Its structure allows for diverse functionalization, enabling applications in drug development, catalysis, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-fluoren-9-yl)piperazin-1-amine typically involves the reaction of fluorenyl derivatives with piperazine. One common method is the nucleophilic substitution reaction where a fluorenyl halide reacts with piperazine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(9H-fluoren-9-yl)piperazin-1-amine can undergo various chemical reactions, including:

Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

Reduction: The compound can be reduced to form more saturated derivatives.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the fluorenyl group typically yields fluorenone derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(9H-fluoren-9-yl)piperazin-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Industry: The compound can be used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(9H-fluoren-9-yl)piperazin-1-amine involves its interaction with specific molecular targets. For example, as an inhibitor of falcipain 2, the compound binds to the active site of the enzyme, preventing it from degrading hemoglobin in the malaria parasite . This inhibition disrupts the parasite’s life cycle, making it a potential candidate for antimalarial drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fluorene-Piperazine Linkages

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid (CAS: 180576-05-0)

- Structure : The Fmoc (fluorenylmethyloxycarbonyl) group is linked via a carbonyl to piperazine, with an acetic acid side chain .

- Key Differences :

- The Fmoc group introduces a carbamate functional group, enhancing stability but reducing nucleophilicity compared to the free amine in 4-(9H-fluoren-9-yl)piperazin-1-amine.

- The acetic acid side chain adds polarity, improving solubility in aqueous media.

- Applications : Widely used in peptide synthesis as a protecting group .

(2R)-4-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methylpiperazin-1-ium chloride

- Structure : Features a chiral 2-methylpiperazine core with Fmoc protection at position 4 .

- Key Differences :

- The methyl group at position 2 introduces stereochemical complexity.

- The Fmoc group is retained, unlike the free amine in the target compound.

- Synthesis: Mono-N-protection of 2-methylpiperazine with Fmoc chloride achieves regioselectivity (55% yield) .

N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine (CAS: 955959-89-4)

- Structure : A fluorene-phenyl-biphenyl hybrid with an amine linkage .

- Key Differences :

- Extended conjugation due to biphenyl and phenyl groups enhances optoelectronic properties.

- Lacks the piperazine ring, limiting nitrogen-based reactivity.

- Applications: Potential use in organic light-emitting diodes (OLEDs) due to its planar structure .

Piperazine Derivatives with Alternative Substituents

Acridin-9-yl-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine (CAS: 80259-18-3)

- Structure : Acridine linked to a methyl-piperazine-substituted phenyl ring .

- Key Differences :

- The acridine moiety provides a planar, heteroaromatic system with fluorescence properties.

- The methyl group on piperazine reduces basicity compared to the unsubstituted piperazine in the target compound.

- Applications : Investigated as an HIV-1 entry inhibitor .

[4-(4-Isobutyrylpiperazin-1-yl)phenyl]amine (CAS: 267416-91-1)

- Structure : Piperazine modified with an isobutyryl group and a phenylamine substituent .

- Key Differences :

- The isobutyryl group introduces steric bulk, affecting binding interactions.

- The phenylamine group enables cross-coupling reactions.

- Physicochemical Properties : Higher logP (2.8) than this compound due to the hydrophobic isobutyryl group .

Comparative Analysis of Key Properties

Research Findings and Challenges

- Synthesis Challenges: Regioselective mono-functionalization of piperazine, as seen in Fmoc derivatives, requires precise stoichiometry and reaction conditions .

- Structural Confirmation : X-ray crystallography is critical for verifying regiochemistry and stereochemistry in chiral analogues .

- Biological Activity : Piperazine-acridine hybrids show promise in antiviral research but face toxicity hurdles due to planar aromatic systems .

Biological Activity

4-(9H-fluoren-9-yl)piperazin-1-amine, a compound characterized by its unique piperazine and fluorenyl structure, has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its inhibitory effects against various enzymes, particularly in the context of parasitic infections.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a fluorenyl group, which is known to enhance lipophilicity and potentially improve binding interactions with biological targets. The molecular formula is C15H18N2, and it has significant implications in drug design due to its structural properties.

Enzyme Inhibition

Research indicates that this compound derivatives exhibit significant inhibitory activity against specific enzymes, including falcipain 2 (FP-2), an important target for antimalarial drug development.

Key Findings:

- Inhibition of Falcipain 2: Two derivatives based on this scaffold, HTS07940 and HTS08262, were identified as potent inhibitors of FP-2 with half-maximal inhibitory concentrations (IC50) of 64 μM and 14.7 μM, respectively .

- Selectivity: These compounds showed negligible inhibition against human cathepsin K (hCatK), which suggests a promising selectivity profile for targeting Plasmodium falciparum without affecting human enzymes .

Antiplasmodial Activity

In vitro studies demonstrated that HTS07940 and HTS08262 inhibited the growth of multidrug-resistant strains of P. falciparum, with IC50 values of 2.91 μM and 34 μM, respectively. This indicates that these compounds could serve as leads for developing new antimalarial agents .

Cytotoxicity Assessment

The cytotoxicity of these compounds was evaluated against HeLa cells, revealing moderate toxicity profiles with half-maximal cytotoxic concentrations (CC50) of 133 μM and 350 μM for HTS07940 and HTS08262, respectively. This suggests a favorable therapeutic index for these compounds in terms of their selectivity for parasitic targets over human cells .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of selected derivatives of this compound:

| Compound | Target Enzyme | IC50 (μM) | CC50 (μM) | Selectivity |

|---|---|---|---|---|

| HTS07940 | FP-2 | 64 | 133 | High |

| HTS08262 | FP-2 | 14.7 | 350 | High |

Study on Antimalarial Activity

A study conducted by Hernández-González et al. utilized structure-based virtual screening to identify potential FP-2 inhibitors among derivatives of 4-(9H-fluoren-9-yl)piperazin-1-amines. The study highlighted the promising antiplasmodial activity against resistant strains of P. falciparum, emphasizing the need for further exploration into their mechanisms and optimization for enhanced efficacy .

Mechanistic Insights

Molecular dynamics simulations were employed to understand the binding interactions between these compounds and FP-2. The findings indicated that the fluorenyl moiety contributes significantly to binding affinity through hydrophobic interactions, while the piperazine ring facilitates hydrogen bonding with the enzyme active site .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(9H-fluoren-9-yl)piperazin-1-amine, and how do reaction conditions influence yield?

The synthesis of fluorenyl-piperazine derivatives typically involves nucleophilic substitution or coupling reactions. For example, piperazine analogs are often synthesized via:

- Stepwise functionalization : Introducing the fluorenyl group via Fmoc (9-fluorenylmethoxycarbonyl) protection, as seen in related compounds like 2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS 180576-05-0) .

- Catalytic coupling : Palladium-catalyzed cross-coupling for aryl-piperazine linkages, though specific protocols for this compound require optimization.

Key Variables :

- Temperature : Elevated temperatures (e.g., 140°C in ethanol with triethylamine) improve reaction rates but may degrade sensitive functional groups .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethanol is preferred for cost and safety .

Q. What spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm regioselectivity of piperazine substitution and fluorenyl attachment. The fluorenyl group shows aromatic protons at δ 7.2–7.8 ppm, while piperazine protons appear as multiplets near δ 2.5–3.5 ppm .

- Mass Spectrometry (ESI+) : Verify molecular weight (e.g., m/z 299–492 for related analogs) and detect impurities .

- X-ray Crystallography : Resolve steric effects of the bulky fluorenyl group on piperazine conformation .

Q. What safety protocols are essential when handling this compound?

- Hazards : Classified as acutely toxic (oral, dermal) and a respiratory irritant (Category 2/3) .

- Mitigation :

Advanced Research Questions

Q. How does the fluorenyl group influence the compound’s reactivity and pharmacokinetic properties?

- Steric Hindrance : The fluorenyl moiety reduces nucleophilic reactivity at the piperazine nitrogen, necessitating stronger bases (e.g., DBU) for deprotection .

- Lipophilicity : Increases logP, enhancing membrane permeability but reducing aqueous solubility. This trade-off impacts bioavailability in drug discovery .

Q. How can researchers resolve contradictions in hazard data across safety documents?

- Case Study : Some SDS sheets report "no data available" for toxicity , while others classify it as toxic .

- Resolution :

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of this compound?

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., dopamine receptors) to predict binding affinity .

- DFT Calculations : Optimize geometry and evaluate electronic effects of substituents on piperazine basicity .

Q. How can researchers optimize purification for scale-up synthesis?

- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc → DCM/MeOH) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) but may reduce recovery .

Q. What are the implications of stereochemistry in derivatives of this compound?

- Case Example : (1R,4R)- and (1S,4S)-stereoisomers of piperazine-cyclohexyl analogs show distinct biological activities (e.g., m/z 452 [M+H]+ in MS) .

- Method : Chiral HPLC or circular dichroism (CD) to resolve enantiomers .

Q. Contradictions and Gaps in Literature

Properties

Molecular Formula |

C17H19N3 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

4-(9H-fluoren-9-yl)piperazin-1-amine |

InChI |

InChI=1S/C17H19N3/c18-20-11-9-19(10-12-20)17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12,18H2 |

InChI Key |

VJHXLNXGBBFORN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.